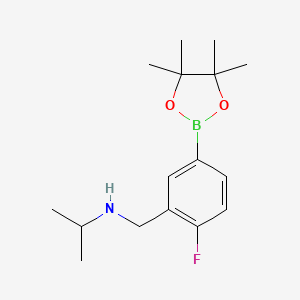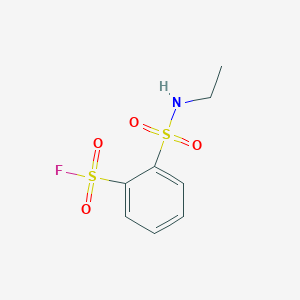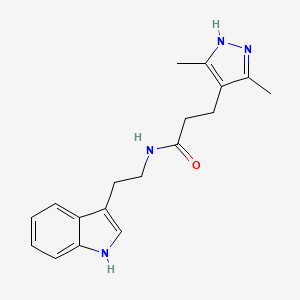![molecular formula C18H14N4O4 B2366440 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634898-38-7](/img/structure/B2366440.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Characterization
(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), a compound structurally similar to the query compound, was synthesized and extensively characterized through spectroscopic methods like FT-IR, NMR, and ESI-MS. The compound's (E)-configuration was confirmed via X-ray diffraction. This research underlines the compound's theoretical structures in both gas phase and aqueous solution, focusing on the dipole moment, solvation energy, and atomic charges, indicating the compound's potential as an anti-diabetic agent due to its interactions with 4AMJ protein (Karrouchi et al., 2021).
Antibacterial Activity
A related compound, N'-(2-hydroxy-5-(arylazo) benzylidene-5-(benzofuran-2- yl)-1-phenyl-1H-pyrazole-3-carbohydrazide derivatives, demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, revealing its potential as an antibacterial agent. Its structural integrity was affirmed through elemental analysis and spectral studies (Mohammad Idrees Roshan D. Nasareb & Naqui J. Siddiquia, 2016).
Antimicrobial and Anti-Proliferative Activities
Compounds with a benzo[d][1,3]dioxol-5-yl moiety showed significant antimicrobial and antiproliferative activities. One derivative, in particular, displayed notable inhibitory effects against HCT-116 cancer cells, indicating its potential as an anti-proliferative agent (E. Mansour, Asmaa Aboelnaga, E. Nassar & Safaa I. Elewa, 2020).
Synthesis of Heterocyclic Compounds
A study involving the synthesis of heterocyclic compounds, such as oxazepine and pyrazole derivatives, from 2-Aminobenzimidazole provided insights into the structural characteristics and potential applications of these compounds, including derivatives similar to the query compound (S. Adnan, Kasim Hassan & Hassan Thamer, 2014).
Structural Elucidation and Analysis
The structural elucidation of a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl moiety was carried out through spectroscopic methods and X-ray diffraction. The study provided detailed insights into the molecule's conformation, interactions, and stability, emphasizing the importance of such analyses in understanding the properties of similar compounds (S. Naveen, K. Kumara, A. D. Kumar et al., 2018).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-13-3-1-2-11(6-13)9-19-22-18(24)15-8-14(20-21-15)12-4-5-16-17(7-12)26-10-25-16/h1-9,23H,10H2,(H,20,21)(H,22,24)/b19-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMLKIZHAYRAHI-DJKKODMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)




![tert-butyl 4-[4-({[(4,5-dibromo-1H-pyrrol-2-yl)carbonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2366366.png)

![(3E)-1-benzyl-3-{[(2-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2366372.png)

![2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366374.png)
![5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2366376.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B2366378.png)
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/no-structure.png)
![6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2366380.png)